REACTION_CXSMILES
|
C([C:3]1([C:15]([O:17]CC)=[O:16])[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:12]([O-:14])=[O:13])[CH2:4]1)#N.C(O)(=O)C.Cl>O>[N+:12]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][CH:3]([C:15]([OH:17])=[O:16])[CH2:4]2)([O-:14])=[O:13]
|
Name
|
2-cyano-2-ethoxycarbonyl-4-nitroindan
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux temperature over night
|
Type
|
CUSTOM
|
Details
|
The acid was evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature
|
Type
|
FILTRATION
|
Details
|
insoluble matter was filtered
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2CC(CC2=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |